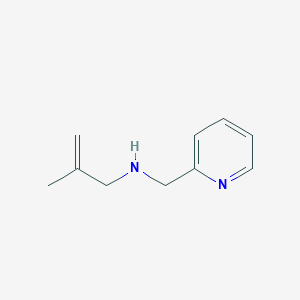
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine typically involves the reaction of pyridine-2-carbaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
科学的研究の応用
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine has several scientific research applications:
作用機序
The mechanism by which 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: This compound has a similar structure but features a prop-2-yn-1-amine group instead of a prop-2-en-1-amine group.
N-(pyridin-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
生物活性
2-Methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, also known as prop-2-en-1-yl[(pyridin-2-yl)methyl]amine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2. The compound features a pyridine ring and an allylic amine structure, which are critical for its biological activity. The presence of the pyridine moiety is significant as it often contributes to the pharmacological properties of compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, it has been evaluated against a range of bacterial and fungal pathogens:
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 3.12 - 12.5 |
| Escherichia coli | Antibacterial | 4.69 - 22.9 |
| Candida albicans | Antifungal | 16.69 - 78.23 |
| Fusarium oxysporum | Antifungal | 56.74 - 222.31 |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyridine ring interacts with various enzymes and receptors, potentially modulating their activity. The allyl group may facilitate covalent bonding with target molecules, enhancing its biological efficacy .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of several derivatives of pyridine-based compounds, including this compound. The results showed that this compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify the effectiveness against various strains .
Synthesis and Evaluation
In another research effort, a series of pyridine derivatives were synthesized and their biological activities assessed. The study highlighted that modifications to the pyridine structure could enhance antimicrobial properties, suggesting a structure–activity relationship (SAR) that could guide future drug development .
特性
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,11H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIGGBQQJAPYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














